

physical and chemical properties of 2-Chloro-6-fluorobenzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzylamine

Cat. No.: B093539

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-6-fluorobenzylamine**: Properties, Synthesis, and Applications

Introduction: A Key Building Block in Modern Drug Discovery

2-Chloro-6-fluorobenzylamine is a halogenated aromatic amine that has emerged as a pivotal structural motif and versatile intermediate in the field of medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a chlorine and a fluorine atom ortho to the benzylamine moiety—imparts a distinct combination of steric and electronic properties. These characteristics are highly sought after by researchers and drug development professionals for their potential to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.^[1] The presence of halogens can enhance metabolic stability, improve membrane permeability, and provide specific interaction points with biological targets, making this compound a valuable starting point for the synthesis of novel therapeutic agents.^[2] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, synthetic considerations, and applications, grounded in established scientific principles.

Part 1: Physicochemical and Structural Characteristics

The identity and purity of a synthetic intermediate are paramount. **2-Chloro-6-fluorobenzylamine** is characterized by a specific set of physical constants that define its behavior and handling requirements.

Core Properties

A summary of the essential physicochemical data for **2-Chloro-6-fluorobenzylamine** is presented below. This data is critical for reaction planning, purification, and safety assessments.

Property	Value	Source(s)
CAS Number	15205-15-9	[3][4][5]
Molecular Formula	C ₇ H ₇ ClFN	[3][4][5]
Molecular Weight	159.59 g/mol	[4][5]
Appearance	Clear colorless to light yellow liquid	[3][6]
Boiling Point	91-93 °C at 15-20 mmHg	[5][6][7]
Density	~1.24 g/mL at 20 °C	[5][7]
Flash Point	82 °C	[5][6]
Refractive Index (n ²⁰ /D)	~1.539	[6]
pKa (Predicted)	8.09 ± 0.10	[6]

Molecular Structure

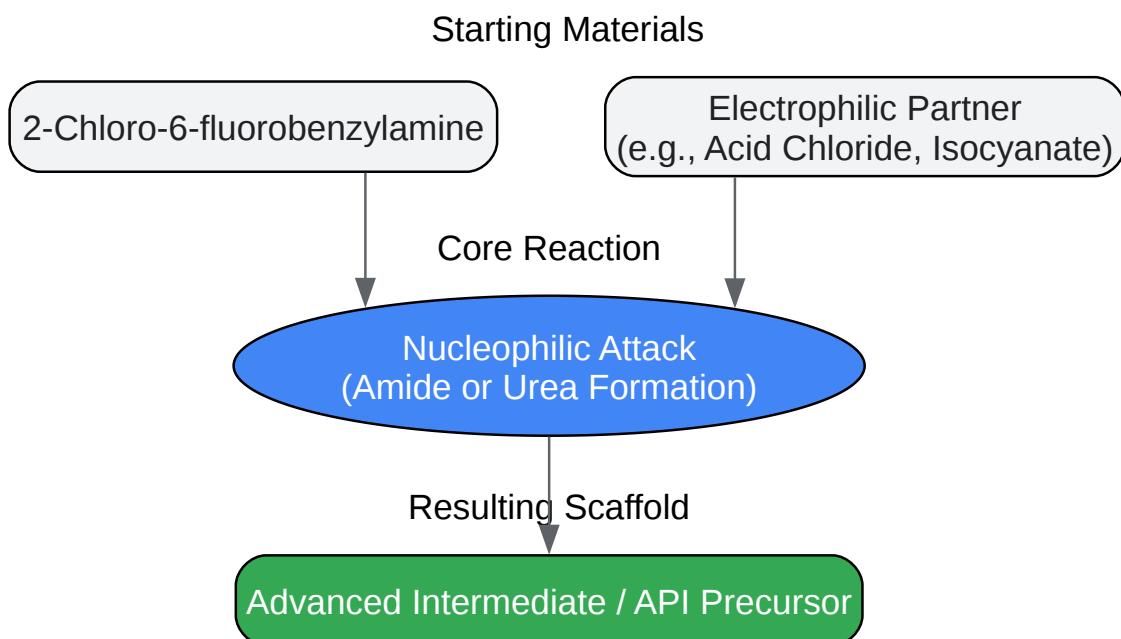
The spatial arrangement of the atoms dictates the molecule's reactivity and interactions. The ortho-halogen substitution pattern creates significant steric hindrance around the benzylic carbon and the amine group, which can influence its reaction kinetics.

Caption: Chemical structure of **2-Chloro-6-fluorobenzylamine**.

Part 2: Chemical Reactivity and Synthetic Profile

The utility of **2-Chloro-6-fluorobenzylamine** stems from the reactivity of its primary amine group, which serves as a nucleophilic handle for constructing more complex molecules.

Reactivity Insights


The benzylamine functionality allows for a range of classical amine reactions, including:

- Amide Formation: Acylation with acid chlorides or anhydrides to form amides.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
- N-Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

The electronic properties of the aromatic ring are influenced by the competing inductive (-I) and mesomeric (+M) effects of the halogen substituents. The ortho-positioning of both the chloro and fluoro groups creates a unique electronic environment and sterically shields the benzylic position, which can be a determining factor in reaction selectivity and rates. For instance, this steric hindrance can make S_N2 reactions at the benzylic carbon more challenging compared to less substituted benzylamines.

Role as a Synthetic Intermediate

This molecule is rarely the final product but rather a crucial building block. Its incorporation into a larger scaffold introduces the 2-chloro-6-fluorobenzyl moiety, which can serve as a bioisostere or a modulator of physicochemical properties in drug candidates.^[1] A prime example is its use in the synthesis of novel imidazolidine derivatives, which have shown promising activity as schistosomicidal agents.^[8]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-Chloro-6-fluorobenzylamine**.

Part 3: Spectroscopic Characterization and Analytical Protocols

Unambiguous structural confirmation relies on modern spectroscopic techniques. While a complete public spectral database for this specific compound is limited, its expected spectroscopic signature can be predicted based on its structural components and data from analogous compounds.^{[9][10]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear in the range of δ 7.0-7.8 ppm, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The benzylic (CH_2) protons would likely appear as a singlet or a

finely split multiplet around δ 3.8-4.2 ppm. The amine (NH_2) protons typically present as a broad singlet whose chemical shift is highly dependent on solvent and concentration.[11]

- ^{13}C NMR: The carbon spectrum will show seven distinct signals. The benzylic carbon is expected around δ 40-50 ppm, while the aromatic carbons will resonate between δ 110-165 ppm. The carbons directly bonded to the halogens (C-Cl and C-F) will show characteristic shifts and C-F coupling.
- ^{19}F NMR: A single resonance is expected for the fluorine atom, providing a clear marker for its presence.

Experimental Protocol: NMR Sample Preparation

Trustworthy data begins with meticulous sample preparation. This protocol outlines a standard procedure for acquiring high-quality NMR data.

- Sample Weighing: Accurately weigh 10-20 mg of **2-Chloro-6-fluorobenzylamine** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) using a clean pipette. The choice of solvent is critical as it can influence chemical shifts.
- Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
- Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
- Data Acquisition: Acquire the ^1H , ^{13}C , and other relevant spectra using standard pulse programs. Typical acquisition times may range from a few minutes for ^1H NMR to several hours for ^{13}C NMR, depending on the sample concentration and desired signal-to-noise ratio.

Part 4: Safety and Handling

As a reactive chemical intermediate, proper handling of **2-Chloro-6-fluorobenzylamine** is essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as corrosive.

- Signal Word: Danger[12]
- Hazard Statements: H314 - Causes severe skin burns and eye damage.[12]
- Pictogram: GHS05 (Corrosion)

Recommended Handling Procedures

- Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[13]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including:
 - Chemical-resistant gloves (e.g., nitrile).
 - A properly buttoned lab coat.
 - Splash-proof safety goggles or a face shield.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is often stored under an inert atmosphere, such as argon, to prevent degradation.
- Spill & Disposal: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-6-fluorobenzylamine stands as a testament to the power of halogenation in modern synthetic chemistry. Its well-defined physical properties, predictable chemical reactivity, and strategic importance as a building block make it an indispensable tool for researchers in pharmaceutical and materials science. Understanding its characteristics, from its boiling point under vacuum to its corrosive nature, is fundamental to its effective and safe utilization in the laboratory. As the quest for novel molecules with tailored properties continues, the role of

versatile intermediates like **2-Chloro-6-fluorobenzylamine** is set to expand, paving the way for future innovations in drug discovery and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-fluorobenzylamine | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-CHLORO-6-FLUOROBENZYLAMINE CAS#: 15205-15-9 [m.chemicalbook.com]
- 7. 2-CHLORO-6-FLUOROBENZYLAMINE | 15205-15-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Proton NMR Table [www2.chemistry.msu.edu]
- 12. echemi.com [echemi.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-6-fluorobenzylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093539#physical-and-chemical-properties-of-2-chloro-6-fluorobenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com